

1-Isopropylpiperidin-4-ol: A Versatile Scaffold in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Isopropylpiperidin-4-ol*

Cat. No.: B1265821

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: **1-Isopropylpiperidin-4-ol**, a readily available piperidine derivative, has emerged as a crucial building block in the landscape of contemporary organic synthesis, particularly in the realm of medicinal chemistry. Its inherent structural features—a secondary alcohol for diverse functionalization and a sterically influential N-isopropyl group—provide a unique platform for the construction of complex molecular architectures with significant biological activities. This guide elucidates the synthetic utility of **1-isopropylpiperidin-4-ol**, detailing its application in the synthesis of potent enzyme inhibitors and offering a compendium of experimental protocols for its key chemical transformations.

Introduction

1-Isopropylpiperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and an isopropyl group at the nitrogen atom. This arrangement offers two primary points for chemical modification: the hydroxyl group, which can undergo a variety of classical alcohol reactions, and the piperidine nitrogen, whose basicity and steric environment are modulated by the isopropyl substituent. These characteristics make it an attractive starting material for the synthesis of a wide array of derivatives, notably in the development of therapeutic agents. Its derivatives have shown promise as inhibitors of key cellular targets, including histone methyltransferases G9a/GLP and the deubiquitinating enzyme USP7, both of which are implicated in oncology.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Isopropylpiperidin-4-ol** is presented in the table below, providing essential data for its handling and characterization.

Property	Value	Reference
CAS Number	5570-78-5	[1]
Molecular Formula	C ₈ H ₁₇ NO	[1]
Molecular Weight	143.23 g/mol	[1]
Appearance	Solid, Amorphous	[1]
Boiling Point	Not available	
Melting Point	Not available	
Purity	Typically ≥97%	[1]

Core Synthetic Applications

1-Isopropylpiperidin-4-ol serves as a versatile precursor for a variety of chemical transformations, enabling the introduction of the N-isopropylpiperidine moiety into larger, more complex molecules. Key reactions include reductive amination of the corresponding ketone, and etherification, esterification, and nucleophilic substitution at the hydroxyl group.

Reductive Amination

The ketone precursor, 1-isopropylpiperidin-4-one, is a common starting point for introducing amine functionalities at the 4-position via reductive amination. This reaction is instrumental in the synthesis of various biologically active compounds, including kinase inhibitors.

Table 1: Representative Reductive Amination Reaction

Reactant 1	Reactant 2	Reducing Agent	Solvent	Temperature (°C)	Time (h)	Product	Yield (%)
1-Isopropylpiperidin-4-one	Aniline	Sodium triacetoxy borohydride	Dichloromethane	Room Temp.	12-16	N-phenyl-1-isopropylpiperidin-4-amine	~85-95

Etherification (Williamson Ether Synthesis)

The hydroxyl group of **1-isopropylpiperidin-4-ol** can be readily converted to an ether linkage. The Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, is a standard method.

Table 2: Representative Williamson Ether Synthesis

Reactant 1	Reactant 2	Base	Solvent	Temperature (°C)	Time (h)	Product	Yield (%)
1-Isopropylpiperidin-4-ol	Benzyl bromide	Sodium hydride (NaH)	Tetrahydrofuran (THF)	0 to Room Temp.	4-6	4-(Benzylxy)-1-isopropylpiperidine	~70-85

Esterification (Steglich Esterification)

Esterification of the hydroxyl group provides another avenue for functionalization. The Steglich esterification is a mild and efficient method that uses a coupling agent and a catalyst, making it suitable for a wide range of carboxylic acids.

Table 3: Representative Steglich Esterification

| Reactant 1 | Reactant 2 | Coupling Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | | --- | --- | --- | --- | --- | --- | --- | --- | --- | **1-Isopropylpiperidin-4-ol** | Benzoic acid | DCC | DMAP | Dichloromethane (DCM) | Room Temp. | 4-8 | 1-Isopropylpiperidin-4-yl benzoate | ~80-90 |

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the alcohol to a variety of other functional groups, including esters and azides, with inversion of stereochemistry. This reaction is particularly useful for introducing nitrogen-containing functionalities.

Table 4: Representative Mitsunobu Reaction

Reactant 1	Nucleophile	Reagents	Solvent	Temperature (°C)	Time (h)	Product	Yield (%)
1-Isopropylpiperidin-4-ol	Phthalimide	DIAD, PPh ₃	Tetrahydrofuran (THF)	0 to Room Temp.	6-8	2-(1-Isopropylpiperidin-4-yl)isoindoline-1,3-dione	~75-85

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-1-isopropylpiperidin-4-amine via Reductive Amination

This protocol describes a general procedure for the reductive amination of 1-isopropylpiperidin-4-one with an aniline derivative.

Materials:

- 1-Isopropylpiperidin-4-one (1.0 eq)
- Aniline derivative (1.1 eq)

- Sodium triacetoxyborohydride (1.5 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a stirred solution of 1-isopropylpiperidin-4-one in anhydrous DCM at room temperature, add the aniline derivative.
- Stir the mixture at room temperature for 30 minutes to allow for imine formation.
- Add sodium triacetoxyborohydride portion-wise over 15 minutes.
- Continue stirring the reaction mixture at room temperature for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution.
- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1-isopropylpiperidin-4-amine.

Protocol 2: Synthesis of 4-O-Aryl-1-isopropylpiperidine via Williamson Ether Synthesis

This protocol provides a general method for the etherification of **1-isopropylpiperidin-4-ol** with a phenol derivative, which typically requires harsher conditions than with alkyl halides. A modified Williamson or a Buchwald-Hartwig O-arylation approach is often employed. Below is a representative procedure for a Buchwald-Hartwig type O-arylation.

Materials:

- **1-Isopropylpiperidin-4-ol** (1.2 eq)
- Aryl bromide (1.0 eq)
- $\text{Pd}_2(\text{dba})_3$ (0.02 eq)
- Xantphos (0.04 eq)
- Cesium carbonate (Cs_2CO_3) (2.0 eq)
- Toluene, anhydrous and degassed

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl bromide, $\text{Pd}_2(\text{dba})_3$, and Xantphos.
- Add cesium carbonate and **1-isopropylpiperidin-4-ol**.
- Add anhydrous, degassed toluene via syringe.
- Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of Celite®, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield the desired 4-O-aryl-1-isopropylpiperidine.

Protocol 3: Synthesis of 1-Isopropylpiperidin-4-yl Esters via Steglich Esterification

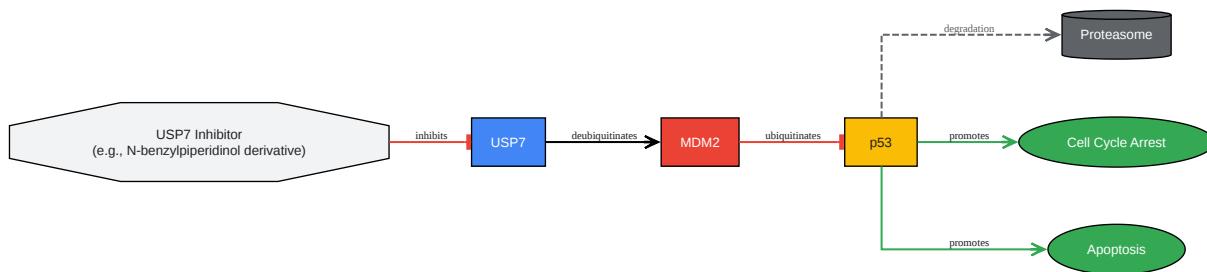
This protocol details a mild procedure for the esterification of **1-isopropylpiperidin-4-ol** with a carboxylic acid.[\[2\]](#)

Materials:

- 1-Isopropylpiperidin-4-ol** (1.0 eq)
- Carboxylic acid (1.1 eq)
- N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
- 4-Dimethylaminopyridine (DMAP) (0.1 eq)
- Dichloromethane (DCM), anhydrous

Procedure:

- To a solution of the carboxylic acid and **1-isopropylpiperidin-4-ol** in anhydrous DCM, add DMAP.
- Cool the mixture to 0 °C in an ice bath.
- Add a solution of DCC in DCM dropwise to the cooled mixture.
- Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
- Continue stirring for 4-8 hours, monitoring the reaction by TLC.
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
- Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

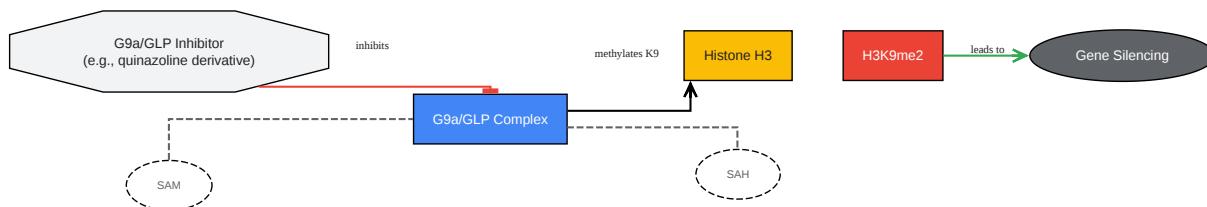

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: Targeting Key Signaling Pathways

The **1-isopropylpiperidin-4-ol** scaffold is a key component in the development of inhibitors for several important drug targets. Below are diagrams of two such signaling pathways.

USP7-p53 Signaling Pathway

Ubiquitin-specific protease 7 (USP7) is a deubiquitinase that regulates the stability of several proteins, including MDM2, a key negative regulator of the p53 tumor suppressor.^{[3][4]} Inhibition of USP7 leads to the degradation of MDM2, resulting in the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis.^{[3][4]}



[Click to download full resolution via product page](#)

Caption: Inhibition of USP7 by N-benzylpiperidinol derivatives blocks MDM2 stabilization, leading to p53 activation.

G9a/GLP Histone Methylation Pathway

G9a and G9a-like protein (GLP) are histone methyltransferases that primarily catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9).^{[5][6]} This methylation event is a key epigenetic mark for transcriptional repression and gene silencing.^{[5][6]} Inhibitors containing the 1-isopropylpiperidin-4-yl moiety can block this activity, leading to the reactivation of silenced genes.^{[7][8]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Isopropylpiperidin-4-ol: A Versatile Scaffold in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265821#1-isopropylpiperidin-4-ol-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com